(2R,3R,10bS)-2-(3-bromo-4-fluorophenyl)-1,1-dicyano-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-3-carboxamide
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Overview
Description
(2R,3R,10bS)-2-(3-bromo-4-fluorophenyl)-1,1-dicyano-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. Its unique structure, characterized by the presence of bromine, fluorine, and cyano groups, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,10bS)-2-(3-bromo-4-fluorophenyl)-1,1-dicyano-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core tetrahydropyrrolo[2,1-a]isoquinoline structure, followed by the introduction of the bromine and fluorine substituents. The cyano groups are then added through nucleophilic substitution reactions. The final step involves the formation of the carboxamide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,10bS)-2-(3-bromo-4-fluorophenyl)-1,1-dicyano-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R,10bS)-2-(3-bromo-4-fluorophenyl)-1,1-dicyano-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study cellular processes and interactions. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biochemical pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to target specific molecular pathways involved in diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemicals. Its reactivity and stability make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (2R,3R,10bS)-2-(3-bromo-4-fluorophenyl)-1,1-dicyano-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and pathways, ultimately affecting the biological system.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-3,6-dimethyl-phenylamine
- 3-Bromo-4-fluoroaniline
- 1,1-Dicyano-2,3-dihydro-1H-pyrrolo[2,1-a]isoquinoline
Uniqueness
What sets (2R,3R,10bS)-2-(3-bromo-4-fluorophenyl)-1,1-dicyano-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-3-carboxamide apart from similar compounds is its specific combination of functional groups. The presence of bromine, fluorine, and cyano groups in a single molecule provides unique reactivity and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H14BrFN4O |
---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
(2R,3R,10bS)-2-(3-bromo-4-fluorophenyl)-1,1-dicyano-3,10b-dihydro-2H-pyrrolo[2,1-a]isoquinoline-3-carboxamide |
InChI |
InChI=1S/C21H14BrFN4O/c22-15-9-13(5-6-16(15)23)17-18(20(26)28)27-8-7-12-3-1-2-4-14(12)19(27)21(17,10-24)11-25/h1-9,17-19H,(H2,26,28)/t17-,18+,19-/m0/s1 |
InChI Key |
JCNJCXBNBMJZCE-OTWHNJEPSA-N |
Isomeric SMILES |
C1=CC=C2[C@H]3C([C@H]([C@@H](N3C=CC2=C1)C(=O)N)C4=CC(=C(C=C4)F)Br)(C#N)C#N |
Canonical SMILES |
C1=CC=C2C3C(C(C(N3C=CC2=C1)C(=O)N)C4=CC(=C(C=C4)F)Br)(C#N)C#N |
Origin of Product |
United States |
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